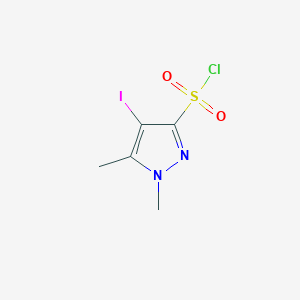
Betaine Methyl Ester Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betaine Methyl Ester Chloride is an organic compound derived from betaine, a naturally occurring substance found in various plants and animals. It is a quaternary ammonium salt with a methyl ester functional group. This compound is known for its zwitterionic nature, meaning it has both positive and negative charges within the same molecule, which contributes to its high solubility in water and its role as an osmoprotectant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Betaine Methyl Ester Chloride can be synthesized through the esterification of betaine hydrochloride with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to achieve a high conversion rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where betaine hydrochloride is reacted with methanol in the presence of a catalyst. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Betaine Methyl Ester Chloride undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of betaine hydrochloride.
Hydrolysis: It can be hydrolyzed back to betaine hydrochloride and methanol under acidic or basic conditions.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Common Reagents and Conditions:
Esterification: Methanol and sulfuric acid as a catalyst.
Hydrolysis: Water and either an acid or a base.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Hydrolysis: Betaine hydrochloride and methanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Betaine Methyl Ester Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other betaine derivatives.
Biology: It serves as an osmoprotectant, helping cells to maintain osmotic balance under stress conditions.
Medicine: It is studied for its potential therapeutic effects, including its role in reducing homocysteine levels in the blood.
Industry: It is used in the production of surfactants, detergents, and personal care products due to its amphiphilic nature
Wirkmechanismus
Betaine Methyl Ester Chloride exerts its effects primarily through its role as an osmoprotectant and a methyl donor. It helps stabilize proteins and cellular structures by interacting with water molecules. As a methyl donor, it participates in methylation reactions, which are crucial for various metabolic processes. The compound’s ability to donate methyl groups is facilitated by the enzyme betaine-homocysteine methyltransferase, which converts homocysteine to methionine .
Vergleich Mit ähnlichen Verbindungen
Betaine Hydrochloride: Similar in structure but lacks the ester group.
Trimethylglycine: Another name for betaine, which is the parent compound of Betaine Methyl Ester Chloride.
Glycine Betaine: A naturally occurring form of betaine found in plants.
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound, betaine. This ester group allows it to participate in esterification and hydrolysis reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H14ClNO2 |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
(2-methoxy-2-oxoethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H14NO2.ClH/c1-7(2,3)5-6(8)9-4;/h5H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OSLWYMJLUIYBIG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC(=O)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)











